molecular formula C13H16N2O2 B12844280 Tert-butyl 7-methyl-1H-indazole-1-carboxylate

Tert-butyl 7-methyl-1H-indazole-1-carboxylate

Cat. No.: B12844280
M. Wt: 232.28 g/mol
InChI Key: VWNAXBKYRRKQQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 7-methyl-1H-indazole-1-carboxylate is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a tert-butyl ester group at the 1-position and a methyl group at the 7-position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-methyl-1H-indazole-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-azidobenzaldehydes with amines, followed by cyclization to form the indazole ring. The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and appropriate catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-methyl-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, and bases under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

Tert-butyl 7-methyl-1H-indazole-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 7-methyl-1H-indazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 5-methoxy-7-methyl-1H-indole-1-carboxylate
  • N-tert-butyl-1H-indazole-7-carboxamide

Uniqueness

Tert-butyl 7-methyl-1H-indazole-1-carboxylate is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

tert-butyl 7-methylindazole-1-carboxylate

InChI

InChI=1S/C13H16N2O2/c1-9-6-5-7-10-8-14-15(11(9)10)12(16)17-13(2,3)4/h5-8H,1-4H3

InChI Key

VWNAXBKYRRKQQW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=NN2C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.